

Ethylene-d4-diamine chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene-d4-diamine*

Cat. No.: *B042850*

[Get Quote](#)

Ethylene-d4-diamine: A Technical Guide for Researchers

An in-depth examination of the chemical properties, specifications, and analytical methodologies for **Ethylene-d4-diamine**, a critical deuterated building block in pharmaceutical and materials science research.

Ethylene-d4-diamine (1,2-Ethanediamine-1,1,2,2-d4) is a stable isotope-labeled version of ethylenediamine, where four hydrogen atoms on the ethylene backbone have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in a variety of research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies, where it can serve as an internal standard or a tracer to elucidate reaction mechanisms and metabolic pathways. Its chemical similarity to the non-labeled counterpart, ethylenediamine, allows it to be used in the synthesis of a wide range of derivatives and as a chelating agent.

Core Chemical Properties and Specifications

Ethylene-d4-diamine is commercially available both as a free base (a liquid at room temperature) and as a more stable dihydrochloride salt (a solid). The choice between the two forms depends on the specific application and required storage conditions. The key physical and chemical properties are summarized in the tables below.

Ethylene-d4-diamine (Free Base)

Property	Value	Reference
Synonyms	Ethylenediamine-1,1,2,2-d4, 1,2-Diaminoethane-d4	[1]
CAS Number	37164-19-5	[1]
Molecular Formula	H ₂ NCD ₂ CD ₂ NH ₂	[1]
Molecular Weight	64.12 g/mol	[1]
Appearance	Liquid	[1]
Melting Point	9 °C (lit.)	[1]
Boiling Point	118 °C (lit.)	[1]
Density	1.022 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.455 (lit.)	[1]
Isotopic Purity	≥98 atom % D	[1]
Chemical Purity	≥98%	[1]

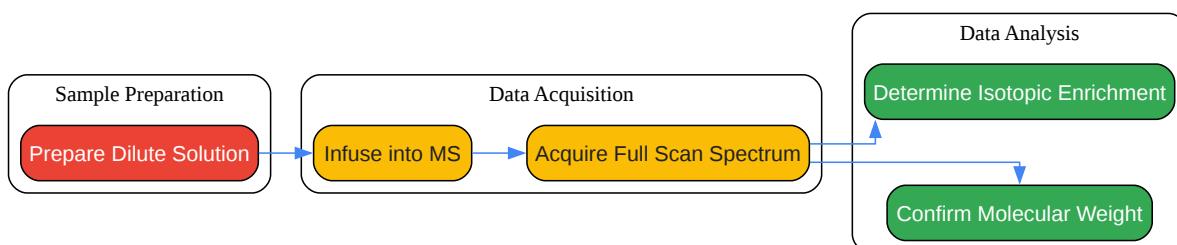
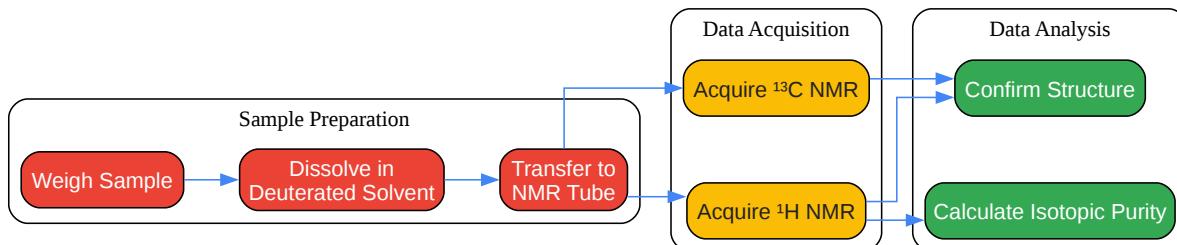
Ethylene-d4-diamine Dihydrochloride

Property	Value	Reference
Synonyms	1,2-Diaminoethane-d4 dihydrochloride, Ethanediamine-d4 dihydrochloride	
CAS Number	34334-71-9	
Molecular Formula	$\text{H}_2\text{NCD}_2\text{CD}_2\text{NH}_2 \cdot 2\text{HCl}$	
Molecular Weight	137.04 g/mol	
Appearance	Solid	
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥99%	

Experimental Protocols

The quality control and characterization of **Ethylene-d4-diamine** involve a combination of spectroscopic and chromatographic techniques to confirm its identity, and chemical and isotopic purity. Below are detailed methodologies for key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity



NMR spectroscopy is a primary technique for the structural elucidation of **Ethylene-d4-diamine** and for confirming the high level of deuteration.

Objective: To verify the chemical structure and determine the isotopic purity by ^1H and ^{13}C NMR.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Ethylene-d4-diamine** or its dihydrochloride salt.

- Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) for the dihydrochloride salt, or Chloroform-d ($CDCl_3$) for the free base). A standard concentration is typically 10 mg/mL.
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - 1H NMR:
 - The spectrum should show a singlet for the two equivalent NH_2 groups. The absence or significant reduction of signals in the region corresponding to the ethylene backbone protons confirms high deuteration.
 - The residual proton signals of the deuterated ethylene bridge can be used to more accurately quantify the isotopic enrichment.
 - ^{13}C NMR:
 - The spectrum will show a signal for the two equivalent deuterated carbons (CD_2). Due to the carbon-deuterium coupling, this signal will appear as a multiplet (typically a quintet).
- Data Analysis:
 - The chemical shifts of the observed peaks are compared with reference spectra or predicted values to confirm the chemical identity.
 - Isotopic purity is calculated by comparing the integration of the residual proton signals on the ethylene backbone to the integration of the amine protons.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylene-d4-diamine D 98atom , 98 CP 37164-19-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Ethylene-d4-diamine chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042850#ethylene-d4-diamine-chemical-properties-and-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com